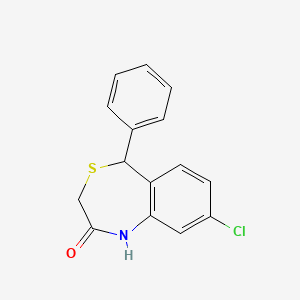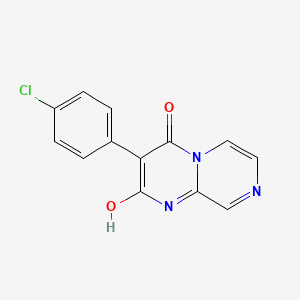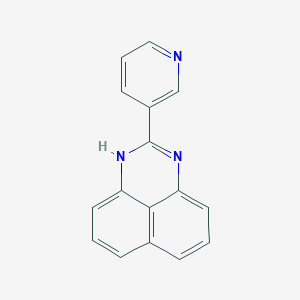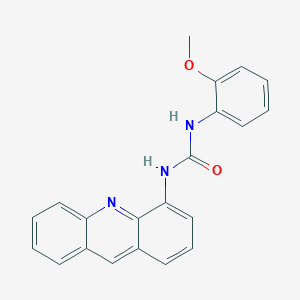
1-Acridin-4-yl-3-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acridin-4-yl-3-(2-methoxyphenyl)urea is a compound that belongs to the class of acridine derivatives Acridine derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
The synthesis of 1-Acridin-4-yl-3-(2-methoxyphenyl)urea typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-arylamino benzoic acids through the Ullmann condensation reaction of 2-bromobenzoic acid and different anilines.
Cyclization: The cyclization of the resulting compounds by polyphosphoric acid yields acridone derivatives.
Urea Formation: The acridone derivatives are then reacted with isocyanates to form the desired urea linkage, resulting in this compound.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Analyse Chemischer Reaktionen
1-Acridin-4-yl-3-(2-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Acridin-4-yl-3-(2-methoxyphenyl)urea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Industry: It is used in the development of dyes, fluorescent materials, and other industrial applications.
Wirkmechanismus
The mechanism of action of 1-Acridin-4-yl-3-(2-methoxyphenyl)urea involves its interaction with biological targets such as DNA and enzymes. The acridine moiety can intercalate into double-stranded DNA, disrupting its helical structure and affecting biological processes involving DNA . This intercalation is driven by charge transfer and π-stacking interactions. Additionally, the compound may inhibit enzymes such as topoisomerases and telomerases, which are involved in DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
1-Acridin-4-yl-3-(2-methoxyphenyl)urea can be compared with other acridine derivatives, such as:
Amsacrine: Known for its anticancer activity and ability to intercalate into DNA.
Proflavine: Used as an antibacterial agent and disinfectant.
Acriflavine: Another antibacterial agent with a similar acridine structure
The uniqueness of this compound lies in its specific substitution pattern and urea linkage, which may confer distinct biological activities and chemical properties compared to other acridine derivatives.
Eigenschaften
CAS-Nummer |
6936-85-2 |
|---|---|
Molekularformel |
C21H17N3O2 |
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
1-acridin-4-yl-3-(2-methoxyphenyl)urea |
InChI |
InChI=1S/C21H17N3O2/c1-26-19-12-5-4-10-17(19)23-21(25)24-18-11-6-8-15-13-14-7-2-3-9-16(14)22-20(15)18/h2-13H,1H3,(H2,23,24,25) |
InChI-Schlüssel |
VIMLJZIGZNWHAD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC=CC3=CC4=CC=CC=C4N=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


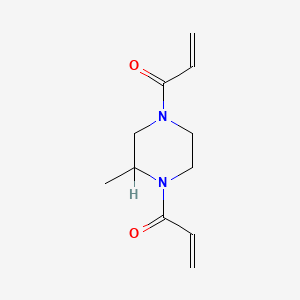
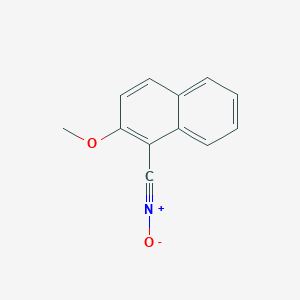

![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)
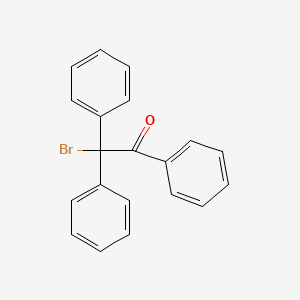
![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
![4-tert-butyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B14712669.png)
silane](/img/structure/B14712674.png)
![4-[[2-Chloroethyl(nitroso)carbamoyl]amino]benzenesulfonyl fluoride](/img/structure/B14712675.png)
![5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione](/img/structure/B14712690.png)

